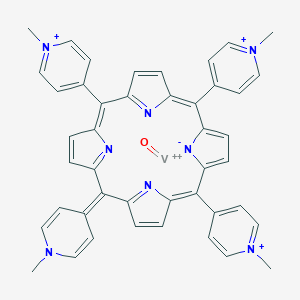
Vo (II) Tmtpyp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vo (II) Tmtpyp is a transition metal complex that has attracted significant attention in the scientific community due to its unique properties and potential applications. This complex has been extensively studied for its potential use in various fields, including catalysis, material science, and biomedical research.
作用機序
The mechanism of action of Vo (Vo (II) Tmtpyp) Tmtpyp is complex and not fully understood. However, it is believed that the complex acts as a catalyst by coordinating with the substrate and facilitating the reaction. In biomedical research, Vo (Vo (II) Tmtpyp) Tmtpyp has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
生化学的および生理学的効果
Vo (Vo (II) Tmtpyp) Tmtpyp has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this complex can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress. In vivo studies have shown that Vo (Vo (II) Tmtpyp) Tmtpyp can improve glucose tolerance, reduce inflammation, and protect against neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using Vo (Vo (II) Tmtpyp) Tmtpyp in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in various reactions. However, one of the limitations of using this complex is its high toxicity, which requires careful handling and disposal.
将来の方向性
There are numerous future directions for the study of Vo (Vo (II) Tmtpyp) Tmtpyp. One of the most promising areas of research is the development of new catalytic applications for this complex. Additionally, there is a need for further studies to understand the mechanism of action of Vo (Vo (II) Tmtpyp) Tmtpyp in various biological systems. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this complex for use in human medicine.
Conclusion:
In conclusion, Vo (Vo (II) Tmtpyp) Tmtpyp is a transition metal complex that has shown great promise in various fields of scientific research. Its unique properties and potential applications have made it a subject of extensive study. The synthesis method of Vo (Vo (II) Tmtpyp) Tmtpyp is complex and requires careful control of the reaction parameters. This complex has been shown to exhibit excellent catalytic activity, antioxidant and anti-inflammatory properties, and promising therapeutic effects. While there are limitations to its use, the future directions for the study of Vo (Vo (II) Tmtpyp) Tmtpyp are numerous and hold great promise for the scientific community.
合成法
The synthesis of Vo (Vo (II) Tmtpyp) Tmtpyp involves the reaction of vanadyl acetylacetonate with 2,4,6-trimethylpyridine in the presence of a reducing agent. The reaction is typically carried out under inert conditions and requires careful control of the reaction parameters to obtain a high yield of the complex. Various methods have been reported for the synthesis of Vo (Vo (II) Tmtpyp) Tmtpyp, including solvothermal synthesis, sonochemical synthesis, and microwave-assisted synthesis.
科学的研究の応用
Vo (Vo (II) Tmtpyp) Tmtpyp has been extensively studied for its potential applications in various fields of scientific research. In catalysis, this complex has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols, epoxidation of olefins, and the reduction of nitro compounds. In material science, Vo (Vo (II) Tmtpyp) Tmtpyp has been used as a precursor for the synthesis of various metal-organic frameworks and coordination polymers. In biomedical research, this complex has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
106049-21-2 |
|---|---|
製品名 |
Vo (II) Tmtpyp |
分子式 |
C44H36N8OV+4 |
分子量 |
743.7 g/mol |
IUPAC名 |
oxovanadium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |
InChI |
InChI=1S/C44H36N8.O.V/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;/h5-28H,1-4H3;;/q+2;;+2 |
InChIキー |
BCAVTXVNDFAPOB-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
正規SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
同義語 |
vandyl(II) 5,10,15,20-tetra(4-methylpyridinium)porphyrin Vo (II) TMTPyP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



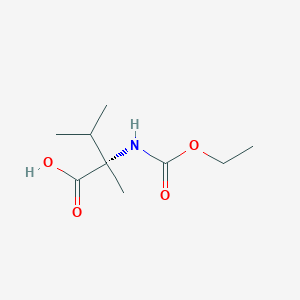
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
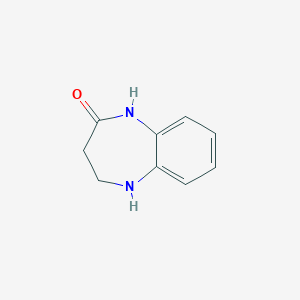
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
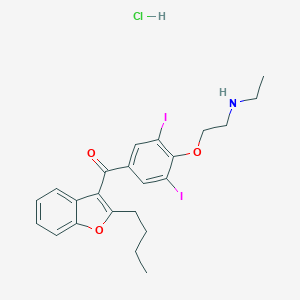
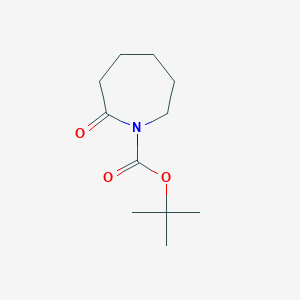
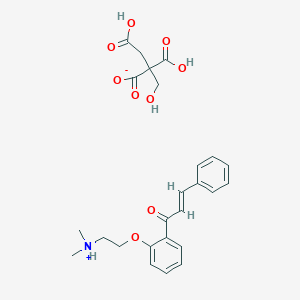
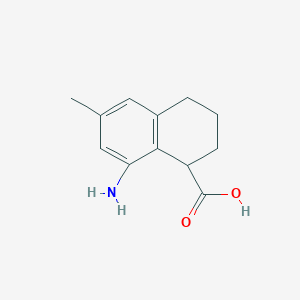
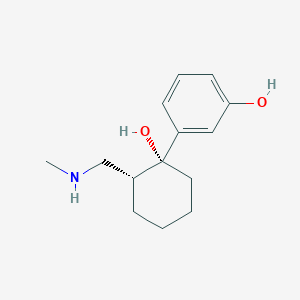
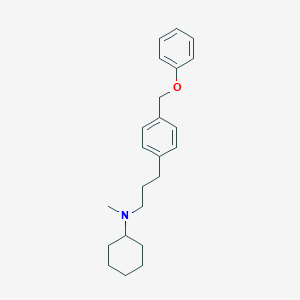
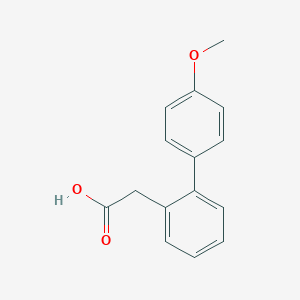
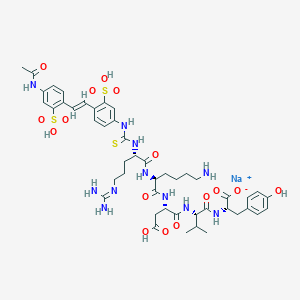
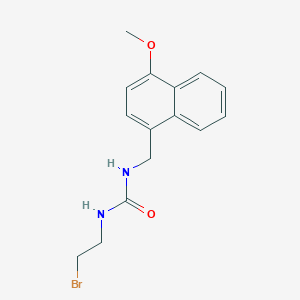
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)